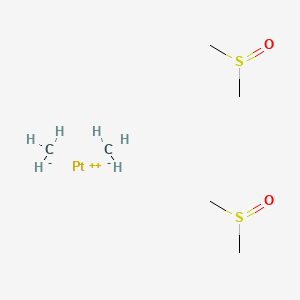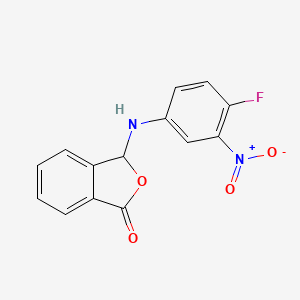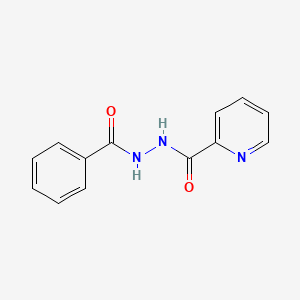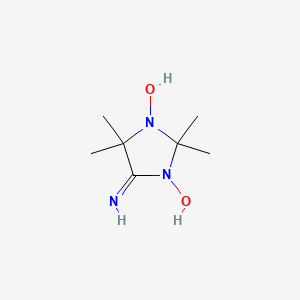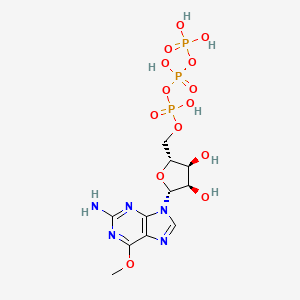
O(6)-Methylguanosine triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O(6)-Methylguanosine triphosphate: is a modified nucleoside triphosphate that plays a significant role in various biochemical processes. It is derived from guanosine triphosphate, where the oxygen atom at the sixth position of the guanine base is replaced by a methyl group. This modification can impact the molecule’s interaction with enzymes and other biomolecules, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O(6)-Methylguanosine triphosphate typically involves the methylation of guanosine triphosphate. One common method is the use of methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions. The reaction is usually carried out in an aqueous solution with a suitable base to facilitate the methylation process .
Industrial Production Methods: Industrial production of this compound often employs enzymatic methods to ensure high specificity and yield. Enzymes such as methyltransferases can be used to catalyze the methylation of guanosine triphosphate in a more controlled and efficient manner .
Chemical Reactions Analysis
Types of Reactions: O(6)-Methylguanosine triphosphate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form different derivatives.
Reduction: The compound can be reduced under specific conditions to yield other modified nucleotides.
Substitution: The methyl group can be substituted with other functional groups to create a range of analogs.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride are commonly employed.
Substitution: Various nucleophiles can be used to substitute the methyl group under appropriate conditions.
Major Products Formed: The major products formed from these reactions include various methylated and demethylated nucleotides, which can be further utilized in biochemical assays and research .
Scientific Research Applications
O(6)-Methylguanosine triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study the specificity and mechanism of methyltransferases.
Biology: The compound is employed in studies of DNA and RNA methylation, which are crucial for understanding gene expression and regulation.
Medicine: this compound is used in the development of antiviral and anticancer therapies, as it can interfere with the replication of viral genomes and cancer cell proliferation.
Mechanism of Action
The mechanism by which O(6)-Methylguanosine triphosphate exerts its effects involves its interaction with enzymes and nucleic acids. The methyl group at the sixth position of the guanine base can disrupt normal base pairing and recognition by enzymes, leading to altered biochemical pathways. This modification can inhibit the activity of DNA and RNA polymerases, affecting the replication and transcription processes .
Comparison with Similar Compounds
O(6)-Methylguanine: A simpler analog that lacks the triphosphate group.
Guanosine triphosphate: The unmodified parent compound.
O(6)-Benzylguanine: Another modified nucleoside with a benzyl group instead of a methyl group.
Uniqueness: O(6)-Methylguanosine triphosphate is unique due to its specific methylation at the sixth position, which provides distinct biochemical properties. This modification allows it to be used as a precise tool in studying methylation processes and their effects on nucleic acid function .
Properties
CAS No. |
99404-63-4 |
|---|---|
Molecular Formula |
C11H18N5O14P3 |
Molecular Weight |
537.21 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C11H18N5O14P3/c1-26-9-5-8(14-11(12)15-9)16(3-13-5)10-7(18)6(17)4(28-10)2-27-32(22,23)30-33(24,25)29-31(19,20)21/h3-4,6-7,10,17-18H,2H2,1H3,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21)/t4-,6-,7-,10-/m1/s1 |
InChI Key |
GLIPDAOPPNSQCA-KQYNXXCUSA-N |
Isomeric SMILES |
COC1=NC(=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B14160119.png)
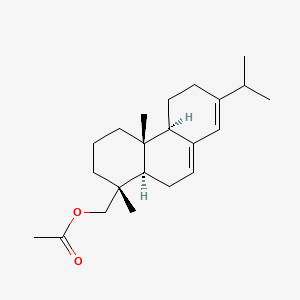
![2-(4-Tert-butylphenyl)-3-(3-chloro-4-fluorophenyl)imidazo[4,5-b]quinoxaline](/img/structure/B14160127.png)
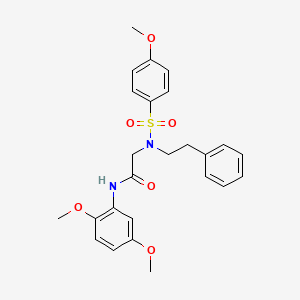
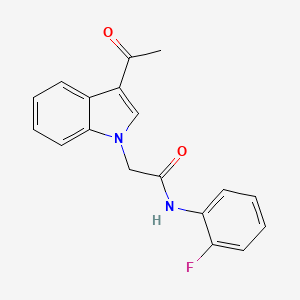
![4-[3-(3,4,5-trimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-yl]benzene-1,2-diol](/img/structure/B14160136.png)

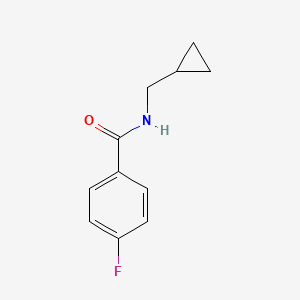
![1-{[Benzyl(5-chloro-2-hydroxy-3-methylbenzyl)amino]methyl}naphthalen-2-ol](/img/structure/B14160161.png)
